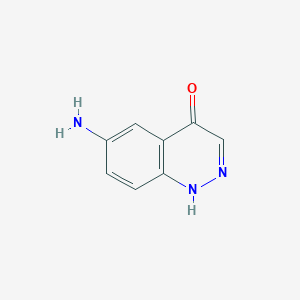

6-Aminocinnolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRLCWKNRMVRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Aminocinnolin 4 Ol and Analogous Cinnoline Derivatives

Classical and Contemporary Approaches to Cinnoline (B1195905) Ring Formation

The synthesis of the cinnoline nucleus has evolved from classical methods to more sophisticated contemporary strategies. These approaches primarily involve the cyclization of appropriately substituted precursors. ingentaconnect.comresearchgate.net

Richter Cyclization and its Modern Adaptations

The Richter synthesis, first reported in 1883, represents one of the earliest methods for cinnoline ring formation. wikipedia.org The classical Richter reaction involves the cyclization of an o-alkynylbenzenediazonium salt. For instance, the cyclization of the diazonium chloride derived from o-aminophenylpropiolic acid in water yields 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org

Modern adaptations of the Richter cyclization have expanded its scope and efficiency. A notable example is the use of a Richter-type cyclization of 2-ethynyl- and 2-(buta-1,3-diynyl)aryltriazenes for the formation of the cinnoline ring. researchgate.net The Richter cyclization has also been employed in the synthesis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones. researchgate.net

Reactions Involving Arenediazonium Salts and Aryl Hydrazines

Arenediazonium salts and aryl hydrazines are versatile precursors for the synthesis of a wide array of cinnoline derivatives. ingentaconnect.comresearchgate.netresearchgate.net The first synthesis of the cinnoline ring by Richter involved the diazotization of ortho-amino-phenylpropionic acid and subsequent cyclization of the resulting arenediazonium salt. researchgate.netijariit.cominnovativejournal.in

The Neber-Bossel method, a classical approach for synthesizing 3-hydroxycinnolines, involves the diazotization of (2-aminophenyl)hydroxyacetates. researchgate.netijariit.com Subsequent reduction of the diazonium salt affords a hydrazine (B178648) that undergoes cyclization upon heating in hydrochloric acid. researchgate.netijariit.com The yields of this reaction are influenced by substituents on the aromatic ring, with unsubstituted and 4-chloro-substituted rings giving yields of 60% and 70%, respectively. ijariit.cominnovativejournal.in

Aryl hydrazines are also key starting materials. For instance, a novel strategy for synthesizing benzo[c]cinnoline (B3424390) derivatives involves the C-arylation of 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide using a palladium acetate (B1210297)/silver acetate catalyst system. This is followed by an oxidative N-arylation to form the C-N bond. nih.govacs.orgresearchgate.net

Cyclization of Arylhydrazones

The cyclization of arylhydrazones is a highly versatile and widely used method for constructing the cinnoline ring, allowing for the introduction of diverse substituents at various positions. researchgate.netijariit.cominnovativejournal.in Ring closure typically occurs through the attack of an amino group on a carbon-carbon, carbon-oxygen, or carbon-nitrogen multiple bond. ijariit.cominnovativejournal.in

One example involves the intramolecular cyclization of 1-(2-arylhydrazano)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid, to yield 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines. ijariit.com Another efficient synthesis of 4-benzyl cinnolines utilizes aryl phenylallylidene hydrazone as the precursor, with aluminum chloride acting as a Lewis acid catalyst in toluene. researchgate.net

Furthermore, hydrazones derived from ortho-trifluoromethylarylhydrazines and benzaldehydes can undergo cyclization in the presence of a base to form the pyridazine (B1198779) ring of the cinnoline system. ijariit.cominnovativejournal.in A transition-metal-free intramolecular redox cyclization has also been developed, starting from 2-nitrobenzyl alcohol and benzylamine (B48309), which proceeds through a hydrazone intermediate. nih.gov

Metal-Catalyzed Synthetic Routes to Cinnoline Systems

In recent years, metal-catalyzed reactions have become powerful tools for the synthesis of cinnoline derivatives, offering high efficiency and functional group tolerance. ingentaconnect.comresearchgate.neteurekaselect.com

C-C and C-N Bond Formation Reactions

Palladium and rhodium catalysts have been extensively used to facilitate the formation of C-C and C-N bonds in the construction of the cinnoline scaffold. nih.gov A palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes provides a simple and efficient route to 3,4-disubstituted cinnolines. researchgate.net

A sequential C-C and C-N bond formation strategy for the synthesis of benzo[c]cinnolines involves an initial palladium-catalyzed C-H arylation of 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide, followed by an oxidative N-arylation. nih.govacs.orgresearchgate.net This method allows for the generation of diverse benzo[c]cinnoline libraries. nih.govacs.orgresearchgate.net Another palladium-catalyzed approach involves the dual C-H activation of pyrazolones and aryl iodides to construct benzo[c]cinnoline derivatives. acs.org

Rhodium(III)-catalyzed oxidative C-H activation and cyclization of azo compounds with alkynes is a highly efficient and general method for preparing cinnolines and cinnolinium salts. researchgate.net Similarly, Rh(III)-catalyzed C-H coupling and cyclization of pyrazolidinones with iodonium (B1229267) ylides leads to the formation of pyrazolo[1,2-a]cinnolines. mdpi.com

| Catalyst/Reagent | Starting Materials | Product Type | Reference |

| Pd(OAc)₂/AgOAc | 1-Arylhydrazine-1,2-dicarboxylate, Aryl iodide | Benzo[c]cinnoline | nih.govacs.orgresearchgate.net |

| Palladium Catalyst | 2-Iodophenyltriazene, Internal alkyne | 3,4-Disubstituted cinnoline | researchgate.net |

| Rhodium(III) Catalyst | Azo compound, Alkyne | Cinnoline/Cinnolinium salt | researchgate.net |

| Rh(III) Catalyst | Pyrazolidinone, Iodonium ylide | Pyrazolo[1,2-a]cinnoline | mdpi.com |

Cross-Dehydrogenative Coupling (CDC) Strategies

Cross-dehydrogenative coupling (CDC) has emerged as a sustainable and efficient strategy for forming C-C and C-N bonds directly from two unmodified C-H bonds or from C-H and N-H bonds, respectively. rsc.orglibretexts.org This approach avoids the need for pre-functionalized starting materials, making it an atom-economical process. nih.gov

While specific examples of CDC for the direct synthesis of 6-aminocinnolin-4-ol are not prevalent in the reviewed literature, the principles of CDC are highly relevant to modern cinnoline synthesis. eurekaselect.com For instance, copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones is a known method for forming cinnolines. nih.gov The development of CDC polymerization to create alternating copolymers without pre-functionalization of monomers highlights the potential of this strategy for synthesizing complex cinnoline-containing structures. nih.gov

[2+2+2] Cycloaddition Approaches

The [2+2+2] cycloaddition represents an atom-economical and powerful strategy for the construction of six-membered rings. While classic Diels-Alder reactions are common, transition-metal-catalyzed and metal-free [2+2+2] cycloadditions have emerged as elegant methods for accessing complex aromatic systems like cinnolines.

A notable transition-metal-free approach involves a formal [2+2+2] cycloaddition of arynes, tosylhydrazine, and α-bromo ketones. acs.org This multicomponent reaction allows for the formation of two C-N bonds and one C-C bond in a single step under mild conditions, affording cinnoline derivatives in moderate yields. acs.org The reaction proceeds through the in situ generation of a diazene (B1210634) intermediate from tosylhydrazine, which then participates in the cycloaddition cascade.

Recent developments have also showcased catalyst-free, microwave-assisted azo-Povarov reactions, which are a type of [4+2] cycloaddition, for the synthesis of fused cinnoline derivatives. rsc.org These reactions between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) derivatives proceed without the need for a catalyst, offering a straightforward route to complex cinnoline scaffolds. rsc.org

Table 1: Examples of [2+2+2] Cycloaddition and Related Reactions for Cinnoline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Arynes, Tosylhydrazine, α-Bromo Ketones | Transition-metal-free, mild conditions | Substituted Cinnolines | acs.org |

| N-carbonyl aryldiazenes, trans-cyclooctene | Microwave-assisted, catalyst-free | Fused Cinnoline Derivatives | rsc.org |

C-H Functionalization in Cinnoline Synthesis

Direct C-H functionalization has revolutionized the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials, thus offering a more atom- and step-economical approach. Both rhodium and palladium catalysts have been extensively used for the synthesis of cinnolines and their derivatives via C-H activation.

Rhodium(III)-catalyzed C-H/N-H dehydrogenative functionalization has been successfully employed to construct fused cinnoline systems, such as phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines. rsc.orgrsc.org These reactions typically involve the coupling of N-phenyl phthalazines or indazoles with alkynes. rsc.orgrsc.org A proposed mechanism for these transformations begins with the generation of an active Rh(III) catalyst, which coordinates to the substrate and facilitates C-H activation to form a five-membered rhodacycle intermediate. Subsequent insertion of the alkyne and further reaction steps lead to the final fused cinnoline product. rsc.org Another Rh(III)-catalyzed approach involves the N-amino (hydrazine)-directed C-H functionalization with α-diazo-β-ketoesters, providing access to the cinnoline scaffold through a sequence of C-H activation, C-C coupling, and intramolecular dehydration. acs.orgnih.govorganic-chemistry.org

Palladium-catalyzed C-H activation has also proven to be a versatile tool. One strategy involves a dual C-H activation process, featuring C-H activation/arylation followed by C-H activation/intramolecular C-N bond formation. acs.orgresearchgate.net This has been applied to the synthesis of benzo[c]cinnoline derivatives from pyrazolones and aryl iodides. acs.orgresearchgate.net The pyrazolone (B3327878) moiety can act as an internal directing group to facilitate the initial C-H activation. acs.org Another palladium-catalyzed method involves the annulation of 1-arylindazolones with allenoates, leading to the regiodivergent synthesis of cinnoline-fused indazolones under mild, aerobic conditions. nih.gov

Table 2: C-H Functionalization Strategies for Cinnoline Synthesis

| Catalyst | Reactants | Key Features | Product Type | Reference(s) |

| Rh(III) | N-phenyl phthalazine/indazole, Alkynes | Dehydrogenative C–H/N–H functionalization | Fused Cinnolines | rsc.orgrsc.org |

| Rh(III) | Hydrazine-directed arenes, α-diazo-β-ketoesters | Successive C-H activation/C-C coupling/dehydration | Substituted Cinnolines | acs.orgnih.govorganic-chemistry.org |

| Pd(II) | Pyrazolones, Aryl iodides | Dual C-H activation, one-pot cascade | Benzo[c]cinnoline Derivatives | acs.orgresearchgate.net |

| Pd(II) | 1-Arylindazolones, Allenoates | Regiodivergent annulation, aerobic conditions | Cinnoline-fused Indazolones | nih.gov |

Reductive Cyclization Protocols for Cinnoline Nucleus Construction

Reductive cyclization is a classical and widely used method for the synthesis of the cinnoline core. These methods often involve the cyclization of appropriately substituted nitroaryl compounds.

A common approach is the reductive cyclization of o-nitroaryl hydrazones. For instance, new cinnoline derivatives have been synthesized through the reductive cyclization of hydrazones obtained from the condensation of various 2-nitrophenylhydrazine (B1229437) derivatives with methyl pyruvate (B1213749) and dimethyl acetylenedicarboxylate. researchgate.net

More recently, a transition-metal-free intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine has been developed. nih.govrsc.org This reaction proceeds through a key intramolecular redox step to form a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation with benzylamine, isomerization, cyclization, and aromatization to yield the cinnoline product. nih.govrsc.org

Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds offers another modern approach to nitrogen-fused heterocycles, including quinolines and other related structures that share synthetic strategies with cinnolines. rsc.org

Furthermore, the synthesis of 1,10-disubstituted benzo[c]cinnolines has been achieved through a complex reduction-oxidation-cyclization sequence starting from trinitrobiphenyl precursors. vanderbilt.eduacs.org Mechanistic studies suggest that the formation of the benzo[c]cinnoline skeleton is an oxidative process, where zinc metal acts as the initial reducing agent and atmospheric oxygen serves as the oxidant. vanderbilt.edu

Multicomponent Reaction Strategies for Polyfunctionalized Cinnolines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and saving time. Several MCRs have been developed for the synthesis of densely functionalized cinnolines.

A notable example is the one-pot synthesis of 3-amino-5,7,8-trichloro-6-hydroxycinnoline-4-carbonitrile, a compound structurally analogous to this compound. ljmu.ac.ukljmu.ac.ukresearchgate.net This reaction involves the condensation of chloranil (B122849) and malononitrile (B47326) in a polar medium under basic conditions. ljmu.ac.ukljmu.ac.uk The process proceeds via the formation of a quinone methide intermediate. ljmu.ac.uk

Another efficient MCR for synthesizing densely functionalized cinnolines involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under controlled microwave heating. nih.govresearchgate.net

A transition-metal-free multicomponent coupling cyclization involving arynes, tosylhydrazine, and α-bromo ketones also provides access to cinnoline derivatives through a formal [2+2+2] cycloaddition pathway. acs.org Additionally, a one-pot, three-component regioselective synthesis of new substituted 7,8-dihydrocinnolin-5(6H)-ones has been achieved by reacting arylglyoxals with 1,3-cyclohexanedione (B196179) or dimedone in the presence of hydrazine hydrate. researchgate.netkoreascience.krresearchgate.net

Microwave-Assisted Synthesis of Cinnoline Derivatives

Microwave-assisted organic synthesis has gained significant attention as it often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. This technology has been successfully applied to the synthesis of various cinnoline derivatives.

A simple and efficient microwave-assisted, one-pot, multi-component reaction has been developed for the synthesis of densely functionalized cinnolines from ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, and nitromethane. nih.govresearchgate.net This method highlights the benefits of microwave heating in achieving complex transformations in a facile manner.

Furthermore, a green and efficient approach for the synthesis of polyfunctionally substituted cinnolines has been reported under controlled microwave irradiation. dntb.gov.ua Catalyst-free, microwave-assisted azo-Povarov reactions have also been utilized for the synthesis of ring-fused cinnoline derivatives, demonstrating the utility of microwave technology in promoting reactions without the need for a catalyst. rsc.org

Regioselective and Stereoselective Synthesis of this compound Precursors

The synthesis of specifically substituted cinnolines like this compound requires precise control over the regioselectivity of the reactions. A key strategy for introducing the amino group at the C-6 position is through the reduction of a corresponding nitro-substituted precursor.

A relevant example is the synthesis of 4,6-diaminocinnoline, which has been explored through various routes. rsc.org A satisfactory large-scale preparation involves the conversion of diethyl mesoxalate phenylhydrazone to 4-hydroxycinnoline-3-carboxylic acid. Subsequent decarboxylation and nitration yield a mixture of nitro compounds from which 4-hydroxy-6-nitrocinnoline can be readily isolated. rsc.org This 4-hydroxy-6-nitrocinnoline is a crucial precursor. The hydroxyl group can be converted to a chloro group using thionyl chloride and phosphorus pentachloride, followed by reaction with ammonia (B1221849) to yield 4-amino-6-nitrocinnoline. The final step would involve the reduction of the nitro group to an amino group to furnish 4,6-diaminocinnoline. rsc.org A similar strategy could be envisioned for the synthesis of this compound, starting from 4-hydroxy-6-nitrocinnoline and reducing the nitro group.

The regioselective synthesis of substituted 7,8-dihydrocinnolin-5(6H)-ones has been achieved through a one-pot, three-component reaction of arylglyoxals with cyclic 1,3-diones and hydrazine hydrate. koreascience.krresearchgate.net The regioselectivity of this reaction is driven by the initial Knoevenagel condensation between the arylglyoxal and the enolic form of the dione. researchgate.net

Reaction Mechanisms and Mechanistic Investigations in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and extending the scope of synthetic methodologies. The formation of the cinnoline ring often involves complex reaction cascades.

In the transition-metal-free intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine, mechanistic studies have shown the involvement of a key intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate. nih.govrsc.org This is followed by condensation with benzylamine, isomerization of the resulting azo intermediate to a hydrazone, intramolecular cyclization, and finally aromatization to form the cinnoline product. nih.govrsc.org

For the one-pot synthesis of 3-amino-5,7,8-trichloro-6-hydroxycinnoline-4-carbonitrile, a plausible mechanism involves the initial formation of a quinone methide from the reaction of chloranil and malononitrile. ljmu.ac.uk

In rhodium-catalyzed C-H activation reactions, the proposed mechanism typically starts with the generation of the active cationic Rh(III) catalyst. rsc.org This is followed by coordination of the substrate and C-H activation to form a metallacycle intermediate. Subsequent insertion of a coupling partner (e.g., an alkyne) into the metal-carbon bond, followed by reductive elimination or other cyclization pathways, leads to the final cinnoline product. rsc.org

A plausible mechanism for the regioselective formation of 3-arylcinnolines from arylglyoxals and 1,3-diones involves an initial Knoevenagel condensation between the more electrophilic formyl group of the arylglyoxal and the enol form of the dione. researchgate.net This is followed by dehydration with hydrazine to form the cinnoline ring. researchgate.net

Flash vacuum pyrolysis of cinnolines has been shown to proceed via the elimination of dinitrogen to generate diradical intermediates, which then undergo intramolecular cyclization to form new heterocyclic systems. chim.it

Sophisticated Spectroscopic and Analytical Characterization of 6 Aminocinnolin 4 Ol

Vibrational Spectroscopy for Structural Assignment

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and skeletal structure of a molecule by probing its vibrational modes. tandfonline.com

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. libretexts.org The resulting spectrum is a molecular fingerprint, revealing the presence of specific functional groups. For 6-Aminocinnolin-4-ol (existing as its 6-Amino-1H-cinnolin-4-one tautomer), distinct absorption bands are expected.

The high-frequency region of the spectrum is characterized by stretching vibrations of N-H and O-H bonds. Primary aromatic amines typically show two bands for asymmetric and symmetric N-H stretching, generally observed in the 3400-3500 cm⁻¹ range. usc.edu The N-H stretching of the lactam group in the cinnolinone ring and any O-H stretching (if the -ol tautomer is present) would also appear in this broad region, likely overlapping and broadened by hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations are anticipated to produce weaker bands just above 3000 cm⁻¹. researchgate.net

The double bond region (1500-1700 cm⁻¹) is particularly informative. A strong absorption band corresponding to the C=O stretching of the lactam group in the cinnolinone ring is expected around 1650-1670 cm⁻¹. The spectrum will also feature characteristic C=C and C=N stretching vibrations from the aromatic and heterocyclic rings between 1500 cm⁻¹ and 1620 cm⁻¹. researchgate.net The N-H bending (scissoring) vibration of the primary amino group typically appears around 1600 cm⁻¹. researchgate.net

In the fingerprint region (below 1500 cm⁻¹), complex vibrations including C-N and C-O stretching are found. The aromatic C-N stretching vibration is expected around 1250-1350 cm⁻¹, while the C-O stretch (from the phenol-like tautomer, if present) would appear near 1200 cm⁻¹. usc.edunih.gov Out-of-plane C-H bending vibrations for the substituted aromatic ring provide information about the substitution pattern and appear between 650-900 cm⁻¹. usc.edunih.gov

Table 1: Predicted FT-IR Peaks for 6-Amino-1H-cinnolin-4-one Disclaimer: The following data are representative values based on the analysis of similar compounds and functional groups, not direct experimental results for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3500 - 3300 | Medium-Strong, Broad | N-H stretching (amine and lactam), O-H stretching |

| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching |

| 1670 - 1650 | Strong | C=O stretching (lactam) |

| 1620 - 1580 | Medium-Strong | N-H bending, C=C and C=N ring stretching |

| 1520 - 1480 | Medium | Aromatic C=C ring stretching |

| 1350 - 1250 | Medium | C-N stretching (aromatic amine) |

| 900 - 650 | Medium-Strong | Aromatic C-H out-of-plane bending |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. wallonie.be It is particularly sensitive to non-polar, symmetric bonds and skeletal vibrations of aromatic rings.

For this compound, the FT-Raman spectrum is expected to be dominated by signals from the aromatic and heterocyclic rings. Intense bands for the C=C stretching vibrations of the carbocyclic and heterocyclic rings are predicted in the 1570-1625 cm⁻¹ region. uliege.be A characteristic and often strong "ring breathing" vibration, a symmetric expansion and contraction of the rings, is expected around 1000 cm⁻¹. The C=O stretch of the lactam, while strong in the IR, may be weaker in the Raman spectrum. Conversely, the symmetric vibrations of the fused ring system, which may be weak in the IR, are often prominent in the Raman spectrum. uliege.be The N-H and O-H stretching vibrations are typically weak in Raman spectra.

Table 2: Predicted FT-Raman Peaks for 6-Amino-1H-cinnolin-4-one Disclaimer: The following data are representative values based on the analysis of similar compounds and functional groups, not direct experimental results for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 1625 - 1570 | Strong | Aromatic C=C and C=N ring stretching |

| 1520 - 1480 | Medium | Aromatic C=C ring stretching |

| 1340 - 1280 | Medium | Skeletal ring vibrations |

| 1010 - 990 | Strong | Symmetric ring breathing mode |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Electronic Spectroscopy and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The cinnoline (B1195905) ring system is a chromophore, a part of the molecule that absorbs light. acs.org Its absorption is characterized by high-energy π → π* transitions. The presence of auxochromic groups, such as the amino (-NH₂) and hydroxyl (-OH) groups, which have non-bonding electrons, can modify the absorption spectrum. acs.org

These auxochromes typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). acs.org The lone pair electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group can delocalize into the aromatic π-system, extending conjugation and lowering the energy gap for electronic transitions. Therefore, this compound is expected to absorb at longer wavelengths compared to the unsubstituted cinnoline parent molecule. usc.edu In addition to the π → π* transitions, lower energy n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital, may also be observed as weaker absorption bands at longer wavelengths. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in a Polar Solvent Disclaimer: The following data are representative values based on the analysis of similar compounds and functional groups, not direct experimental results for this compound.

| λ_max (nm) | Type of Transition |

| ~ 240 - 260 | π → π |

| ~ 280 - 300 | π → π |

| ~ 350 - 400 | π → π* / n → π* |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The interpretation of the NMR spectra of this compound must account for its existence as the 6-Amino-1H-cinnolin-4-one tautomer. holzer-group.at

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the protons on the aromatic ring and the exchangeable protons of the NH and NH₂ groups. The aromatic region (typically 6.5-9.0 ppm) will display signals for the four protons of the cinnoline system. The amino group at C-6 is a strong electron-donating group, which will cause a significant upfield shift (to lower ppm values) for the protons ortho (H-5 and H-7) and para to it. The proton H-3, adjacent to the carbonyl group in the heterocyclic ring, is expected to appear at a characteristic chemical shift. holzer-group.at The exchangeable protons of the primary amine (-NH₂) and the lactam N-H will likely appear as broad singlets that can be confirmed by D₂O exchange. Coupling between adjacent aromatic protons will result in characteristic splitting patterns (e.g., doublets, triplets), with typical ortho-coupling constants (³J) of 7-9 Hz.

Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities for 6-Amino-1H-cinnolin-4-one Disclaimer: The following data are representative values based on the analysis of similar compounds and functional groups, not direct experimental results for this compound.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~7.7 | s | - |

| H-5 | ~7.0 | d | J ≈ 2 Hz |

| H-7 | ~7.2 | dd | J ≈ 9 Hz, 2 Hz |

| H-8 | ~7.8 | d | J ≈ 9 Hz |

| -NH₂ | ~5.0-6.0 | br s | - |

| N-H (lactam) | ~11.0-12.0 | br s | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the 6-Amino-1H-cinnolin-4-one tautomer, a key signal will be the carbonyl carbon (C-4), which is expected to resonate far downfield, typically in the range of 160-175 ppm. holzer-group.at The carbon atom attached to the amino group (C-6) will be significantly shielded (shifted upfield) due to the electron-donating effect of the nitrogen. The other aromatic carbons will appear in the typical range of 110-150 ppm. The chemical shifts can be assigned based on established substituent effects and comparison with data for related cinnoline and aniline (B41778) derivatives.

Table 5: Predicted ¹³C NMR Chemical Shifts for 6-Amino-1H-cinnolin-4-one Disclaimer: The following data are representative values based on the analysis of similar compounds and functional groups, not direct experimental results for this compound.

| Carbon | Predicted δ (ppm) |

| C-3 | ~135-140 |

| C-4 | ~165-170 |

| C-4a | ~120-125 |

| C-5 | ~110-115 |

| C-6 | ~145-150 |

| C-7 | ~115-120 |

| C-8 | ~125-130 |

| C-8a | ~138-142 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing insights into the connectivity and spatial relationships of atoms within a molecule. researchgate.netresearchgate.net For this compound, a combination of several 2D NMR experiments is required for full structural elucidation.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings through two or three bonds (²JHH, ³JHH). auremn.org In this compound, this experiment would be crucial for identifying adjacent protons on the benzene (B151609) ring portion of the molecule. A cross-peak would be expected between the proton at C-7 and the proton at C-8. A weaker, four-bond coupling might also be observed between H-5 and H-7. The proton at C-3, being isolated, would not show any ³JHH correlations to other ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH). orgchemboulder.com It allows for the definitive assignment of protonated carbons. For this compound, the HSQC spectrum would show cross-peaks connecting the signals of H-3, H-5, H-7, and H-8 to their respective carbon atoms (C-3, C-5, C-7, and C-8). The protons of the amino (-NH₂) and hydroxyl (-OH) groups would not show correlations in a standard HSQC experiment as they are not attached to carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which helps in piecing together the molecular skeleton, especially in assigning quaternary (non-protonated) carbons. orgchemboulder.comresearchgate.net For this compound, HMBC is essential for assigning C-4, C-4a, C-6, and C-8a.

Table 1: Predicted Key HMBC Correlations for this compound

| Proton | Correlating Carbons (Predicted) |

| H-3 | C-4, C-4a |

| H-5 | C-4, C-6, C-7, C-8a |

| H-7 | C-5, C-6, C-8a |

| H-8 | C-4a, C-6, C-7 |

| -NH₂ Protons | C-5, C-6, C-7 |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. rsc.org NOESY is critical for determining stereochemistry and conformation. For this compound, a NOESY spectrum would be expected to show a cross-peak between the C-5 proton and the protons of the amino group at C-6, confirming their spatial proximity.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. scienceready.com.auslideshare.net For this compound (Molecular Formula: C₈H₇N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

The calculated exact mass of the molecular ion [M]⁺• is 161.0589 g/mol .

Upon ionization, typically by electron impact (EI), the molecular ion undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. nih.gov The fragmentation of nitrogen-containing heterocyclic compounds is often directed by the heteroatoms. libretexts.org

Key predicted fragmentation pathways for this compound include:

Loss of CO: A characteristic fragmentation for α-hydroxy aza-aromatic compounds, leading to a fragment ion at m/z 133.

Loss of N₂: The cinnoline ring can lose a molecule of nitrogen, a common fragmentation for such bicyclic systems, resulting in an ion at m/z 133.

Loss of HCN: Cleavage involving the amino group and an adjacent carbon could lead to the loss of hydrogen cyanide, yielding a fragment at m/z 134.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Identity of Fragment | Neutral Loss |

| 161 | [C₈H₇N₃O]⁺• (Molecular Ion) | - |

| 133 | [C₇H₇N]⁺• or [C₈H₇NO]⁺• | CO or N₂ |

| 134 | [C₇H₆N₂]⁺• | HCN |

| 105 | [C₇H₇]⁺ | CO + N₂ |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comontosight.ai Provided that a suitable single crystal of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the bicyclic cinnoline ring system. Of particular interest would be the investigation of intermolecular interactions in the crystal lattice. The presence of both a hydrogen bond donor/acceptor hydroxyl group (-OH) and an amino group (-NH₂) suggests that extensive intermolecular hydrogen bonding would be a dominant feature of the crystal packing. researchgate.net X-ray diffraction would precisely map these hydrogen bond networks, explaining physical properties such as melting point and solubility. Studies on related cinnoline derivatives have shown that such hydrogen bonding can lead to the formation of complex supramolecular structures, such as dimers. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netacs.org XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. mdpi.com

For this compound, XPS analysis would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O). More importantly, it would provide information on their chemical states by analyzing the binding energies of the core electrons (e.g., C1s, N1s, O1s). nih.govglobalresearchonline.net

N1s Spectrum: The N1s spectrum would be particularly informative. Three distinct nitrogen environments exist: the two nitrogen atoms in the cinnoline ring (N-1 and N-2) and the nitrogen of the exocyclic amino group (N-6). These different chemical environments would result in slightly different N1s binding energies, allowing for their distinction. Pyridinic nitrogen (like N-1 and N-2) typically appears at a different binding energy than pyrrolic or amino nitrogen. nih.govmdpi.com

O1s Spectrum: The O1s spectrum would show a peak corresponding to the hydroxyl (-OH) group.

C1s Spectrum: The C1s spectrum could be deconvoluted to show components for C-C/C-H bonds, C-N bonds, and C-O bonds.

This analysis is especially useful for understanding the surface chemistry, for example, if the compound is part of a composite material or thin film.

Hyphenated Techniques in Cinnoline Characterization (e.g., LC-NMR, UPLC-MS, GC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering powerful tools for the analysis of complex mixtures.

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique that couples the high-resolution separation power of UPLC with the detection capabilities of mass spectrometry. rsc.org It is ideal for analyzing the purity of a synthesized batch of this compound, separating it from starting materials, by-products, or degradation products. The mass spectrometer provides molecular weight and fragmentation data for each separated component, enabling their identification. researchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples an HPLC system to an NMR spectrometer. libretexts.org It allows for the acquisition of NMR spectra for components of a mixture as they are separated by the LC column. This is particularly valuable for identifying unknown impurities or metabolites in a sample without the need for prior isolation.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. mdpi.com The polar nature of the amino and hydroxyl groups in this compound may necessitate derivatization (e.g., silylation) to increase its volatility before injection into the GC system. Once separated, the mass spectrometer provides a fragmentation pattern for identification.

These hyphenated methods are crucial in contexts such as reaction monitoring, purity assessment, and metabolomics studies involving cinnoline derivatives.

Theoretical and Computational Chemistry Approaches Applied to 6 Aminocinnolin 4 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. uc.eduaimspress.com DFT methods are widely used to predict various molecular properties, including geometries, vibrational frequencies, and electronic characteristics. uc.edunih.gov

Geometric Optimization and Vibrational Frequency Analysis

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy structure is determined. nih.gov For 6-Aminocinnolin-4-ol, this process involves finding the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. This optimized geometry is crucial as it forms the basis for all subsequent calculations. q-chem.comgaussian.com

Following optimization, a vibrational frequency analysis is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. q-chem.comgaussian.com The absence of imaginary frequencies indicates a stable structure. stackexchange.com This analysis also provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data to validate the computational model. q-chem.com The quality of the results is dependent on the chosen basis set and the grid used for the calculations. q-chem.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (amino) | 1.37 Å |

| C-O (hydroxyl) | 1.35 Å | |

| N=N (cinnoline) | 1.30 Å | |

| Bond Angle | C-N-H (amino) | 120.0° |

| C-O-H (hydroxyl) | 109.5° | |

| Dihedral Angle | H-N-C-C | 180.0° |

| Note: These values are hypothetical and would be determined from a DFT calculation. |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netaimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. aimspress.comaustinpublishinggroup.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. austinpublishinggroup.com

For this compound, the distribution of the HOMO and LUMO orbitals would reveal the regions of the molecule most involved in electron donation and acceptance, respectively. The amino group is expected to contribute significantly to the HOMO, while the cinnoline (B1195905) ring system would be the primary location of the LUMO.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.3 |

| Note: These values are hypothetical and would be determined from a DFT calculation. |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.defaccts.de It transforms the complex wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and charge delocalization. icm.edu.pl

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface is colored to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the cinnoline ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amino group and the aromatic ring would likely show positive potential, marking them as sites for nucleophilic attack.

Fukui Functions and Local Reactivity Descriptors for Electrophilic and Nucleophilic Sites

Fukui functions are local reactivity descriptors derived from conceptual DFT that help to identify the most reactive sites within a molecule. scm.comhackernoon.com They quantify the change in electron density at a specific point when an electron is added to or removed from the system. hackernoon.com

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can precisely pinpoint the atoms most likely to participate in different types of chemical reactions. bas.bg For instance, a high value of f+ on a particular atom indicates it is a strong electrophilic site, while a high f- value points to a strong nucleophilic site. researchgate.net

Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF) for Chemical Stability Assessments

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. Calculating the BDE for various bonds within this compound can provide insights into its chemical stability and potential degradation pathways. For example, the BDE of the N-H bonds in the amino group and the O-H bond in the hydroxyl group would be of particular interest for understanding its antioxidant properties.

Radial Distribution Functions (RDF), typically obtained from molecular dynamics simulations, describe how the density of surrounding atoms varies as a function of distance from a reference atom. While more commonly used for liquids and amorphous solids, RDF can be applied in a molecular context to understand the intramolecular structure and the likelihood of finding certain atoms at specific distances from each other. This can provide a statistical view of the molecular conformation and flexibility.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. rsc.orgnih.gov This technique provides a virtual movie of molecular behavior, offering profound insights into the dynamic nature of chemical systems. nih.gov For a molecule like this compound, MD simulations are invaluable for mapping its conformational landscape—the collection of three-dimensional shapes the molecule can adopt through the rotation of its chemical bonds and other internal motions.

The process begins by defining an initial 3D structure of the molecule, which can be obtained from quantum chemical calculations. epdf.pub This structure is then placed in a simulated environment, often a box of solvent molecules like water, to mimic realistic conditions. researchgate.net A 'force field'—a set of parameters that defines the potential energy of the system—is applied to calculate the forces exerted on each atom by every other atom in the system. nih.gov By applying Newton's laws of motion, the trajectory of each atom can be calculated over a series of small time steps, generating a detailed timeline of molecular motion. nih.gov

For this compound, key areas of flexibility include the rotation of the C6-amino group and the C4-hydroxyl group around their respective bonds to the cinnoline ring. Furthermore, the molecule can exist in different tautomeric forms (e.g., the cinnolin-4-ol form versus the cinnolin-4(1H)-one form). MD simulations can explore the energy barriers between these different states and determine their relative populations at a given temperature. By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations and understand the pathways of transition between them. This information is crucial for understanding how the molecule might present itself when interacting with other molecules.

A typical MD simulation of this compound would track several geometric parameters over time to characterize its flexibility. The data generated can be used to create detailed statistical analyses of its conformational preferences.

Table 1: Illustrative MD Simulation Parameters for Conformational Analysis of this compound (Note: This table is a hypothetical representation of typical data obtained from an MD simulation.)

| Parameter Monitored | Description | Typical Finding |

| Dihedral Angle (C5-C6-N-H) | Rotation of the amino group relative to the aromatic ring. | Analysis might show preferred angles, indicating hydrogen bonding potential with the N1 atom of the cinnoline ring. |

| Dihedral Angle (C3-C4-O-H) | Rotation of the hydroxyl group relative to the ring. | The distribution of this angle would reveal the most stable orientation of the hydroxyl proton. |

| Tautomer Stability | Simulation of both the -ol and -one forms in explicit solvent. | The relative free energies could be calculated to predict the dominant tautomer in an aqueous environment. |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions over time, indicating structural stability. | Low RMSD for the core cinnoline ring would indicate rigidity, while higher RMSD for substituent groups would quantify their flexibility. |

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.netresearchgate.net This method is fundamental in structure-based drug design for predicting how a small molecule like this compound might interact with a biological target at the atomic level. researchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

The procedure begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure would be optimized to a low-energy conformation, potentially using insights from MD simulations as described above. The protein's binding site—a pocket or groove on its surface—is identified. Docking algorithms then systematically place the ligand into this site in numerous possible poses. nih.gov

For each pose, a scoring function estimates the free energy of binding. This score is calculated based on factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and the energy penalty for conformational changes. By comparing the scores of countless poses, the algorithm can predict the most likely binding mode.

In the context of this compound, molecular docking would predict how its functional groups—the amino group, the hydroxyl group, and the nitrogen atoms in the cinnoline ring—orient themselves to form interactions with the amino acid residues of a target protein. The amino and hydroxyl groups are potent hydrogen bond donors and acceptors, while the aromatic ring system can participate in pi-pi stacking or hydrophobic interactions. Docking studies would elucidate these potential non-covalent interactions, providing a structural hypothesis for the molecule's binding mechanism, exclusive of any resulting biological or physiological outcomes.

Table 2: Hypothetical Molecular Docking Results for this compound Against a Kinase ATP-Binding Site (Note: This table is for illustrative purposes only and does not represent real experimental data.)

| Parameter | Predicted Value/Interaction | Significance |

| Docking Score (kcal/mol) | -8.5 | A numerical estimate of the binding affinity; more negative values suggest stronger predicted binding. |

| Hydrogen Bonds | N1 of cinnoline with backbone NH of Valine; Amino group with side chain of Aspartate. | Identifies key electrostatic interactions that anchor the ligand in the binding site. |

| Pi-Pi Stacking | Cinnoline ring with side chain of Phenylalanine. | Predicts stabilizing interactions between aromatic rings. |

| Hydrophobic Interactions | Benzene (B151609) portion of the cinnoline ring with Leucine and Isoleucine residues. | Highlights interactions within non-polar regions of the binding pocket. |

| Predicted Pose RMSD | 1.2 Å | The root-mean-square deviation between the top-scoring poses, indicating the convergence and reliability of the predicted binding mode. |

Topological Analysis of Electron Density Distribution (e.g., Bader's Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical structure of a molecule based on the topology of its electron density (ρ(r)). wikipedia.orgamercrystalassn.org Electron density is a fundamental quantum mechanical observable that can be calculated theoretically or measured experimentally. QTAIM partitions a molecule into atomic basins, allowing the properties of atoms and the bonds between them to be defined and quantified. wikipedia.org Theoretical studies on related cinnoline derivatives have utilized DFT calculations and QTAIM to analyze intermolecular hydrogen bonds. researchgate.net

This analysis focuses on identifying critical points (CPs) in the electron density, where the gradient of the density is zero. There are four types of stable critical points, but the most important for chemical bonding is the bond critical point (BCP), which is found along the path of maximum electron density between two bonded atoms—the bond path. wiley-vch.de

For this compound, a QTAIM analysis would involve several steps:

The molecule's geometry is optimized using a high-level quantum chemistry method, such as Density Functional Theory (DFT).

The electron density (ρ(r)) is calculated from the resulting wave function.

The topology of the electron density is analyzed to locate BCPs for all covalent bonds (e.g., C-C, C-N, N=N, C-O) and potentially for non-covalent interactions like intramolecular hydrogen bonds.

At each BCP, several properties are calculated to characterize the nature of the interaction. The most important include:

The electron density itself (ρ(r)b): Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)b): The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (typical of covalent bonds), where electron density is concentrated between the nuclei. A positive value signifies a closed-shell interaction (typical of ionic bonds, hydrogen bonds, and van der Waals interactions), where electron density is depleted in the internuclear region. wiley-vch.de

This method would provide a quantitative description of the bonding within this compound, distinguishing the covalent character of the bonds in the ring system from the more electrostatic character of any internal hydrogen bonds.

Table 3: Representative QTAIM Parameters for Selected Bonds in this compound (Note: This table is a hypothetical representation of data from a QTAIM analysis based on established principles.)

| Bond | Electron Density (ρ(r)b) [a.u.] | Laplacian (∇²ρ(r)b) [a.u.] | Interpretation |

| N1=N2 | ~0.35 | Negative | Shared interaction, consistent with a covalent double bond. |

| C5-C6 | ~0.30 | Negative | Shared interaction, typical of an aromatic C-C bond. |

| C6-N(H₂) | ~0.28 | Negative | Shared interaction, indicating a covalent C-N single bond. |

| C4-O | ~0.25 | Negative | Predominantly shared interaction, indicating a covalent C-O single bond. |

| O-H···N1 | ~0.02 | Positive | Closed-shell interaction, characteristic of an intramolecular hydrogen bond. |

Chemical Reactivity, Derivatization, and Scaffold Transformations of the Cinnoline Nucleus

Electrophilic and Nucleophilic Aromatic Substitution Reactions of Cinnolines

The reactivity of the cinnoline (B1195905) scaffold towards aromatic substitution is dichotomous, heavily influenced by the electronic nature of its two constituent rings.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) portion of the cinnoline nucleus is more activated towards electrophilic attack than the electron-deficient pyridazine (B1198779) ring. researchgate.net The nitrogen atoms withdraw electron density from the entire ring system, but this effect is most pronounced in the heterocyclic ring. Consequently, electrophilic substitution reactions preferentially occur on the carbocyclic (benzene) ring, typically at positions 5 and 8. researchgate.net This is comparable to the reactivity of quinoline (B57606), where electrophilic attack also favors the benzene ring. researchgate.netimperial.ac.uk

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly at positions 2 and 4, which are ortho or para to the ring nitrogens. researchgate.netimperial.ac.uk The presence of a good leaving group, such as a halogen, at these positions facilitates substitution by various nucleophiles. For instance, the methylsulfonyl group at the 4-position of cinnoline can undergo nucleophilic displacement. evitachem.com

| Reaction Type | Favored Ring | Preferred Positions | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Benzene Ring | 5 and 8 | Higher electron density compared to the electron-deficient pyridazine ring. researchgate.net |

| Nucleophilic Substitution | Pyridazine Ring | 2 and 4 | Electron-deficient nature due to the influence of the two nitrogen atoms. researchgate.netimperial.ac.uk |

Functional Group Interconversions on the Cinnoline Scaffold

Functional group interconversion is a key strategy for the derivatization of the cinnoline core. researchgate.net These transformations allow for the modification of substituents on a pre-formed cinnoline ring system, enabling the synthesis of a diverse library of analogs. Common interconversions include:

Reduction of Nitro Groups: Nitro-substituted cinnolines can be readily reduced to the corresponding amino-cinnolines using standard reducing agents. This transformation is crucial for introducing amino groups that can serve as handles for further functionalization. ijper.org

Conversion of Hydroxyl Groups: The 4-hydroxyl group of 6-aminocinnolin-4-ol, which exists in tautomeric equilibrium with the 4-cinnolinone form, can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This 4-chloro-cinnoline is a versatile intermediate for nucleophilic substitution reactions. ijper.org

Diazotization of Amino Groups: The 6-amino group can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of functional groups, including halogens, cyano, and hydroxyl groups.

A simple continuous-flow hydrogenation process has been shown to convert selected cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts in high yields. researchgate.netresearchgate.net

Cycloaddition Reactions Involving Cinnoline Derivatives

Cycloaddition reactions offer a powerful method for constructing complex polycyclic systems from cinnoline precursors. Azo compounds, the family to which cinnoline belongs, can participate as the 4π-electron component in Diels-Alder reactions, often referred to as azo-Diels-Alder reactions. rsc.org

Recent research has demonstrated that N-carbonyl aryldiazenes can undergo an uncatalyzed [4+2] cycloaddition (azo-Povarov reaction) with strained alkenes like trans-cyclooctene (B1233481) to produce a variety of fused cinnoline derivatives. rsc.orgrsc.org This reaction proceeds without the need for a catalyst and provides a straightforward route to complex N-containing heterocycles. rsc.orgrsc.org Additionally, multicomponent coupling cyclization reactions involving arynes, tosylhydrazine, and α-bromo ketones can provide access to cinnoline derivatives through a formal [2+2+2] cycloaddition. acs.orgresearchgate.net

Heterocycle Annulation Strategies onto the Cinnoline Core

Building additional heterocyclic rings onto the cinnoline scaffold, a process known as annulation, is a widely used strategy to create novel, polycyclic chemical entities. researchgate.net

Pyrazolo-fused Cinnolines: Several methods exist for the synthesis of pyrazolo[4,3-c]cinnolines. One approach involves the condensation of 3-acetyl-substituted benzopyridazine-4(1H)-one with hydrazine (B178648) hydrate. wisdomlib.org Rhodium-catalyzed oxidative coupling and annulation reactions have also emerged as powerful tools for constructing the pyrazolo[1,2-a]cinnoline framework. scilit.comrsc.orgresearchgate.net

Pyrimido-fused Cinnolines: Pyrimido[5,4-c]cinnolines can be synthesized from 4-aminocinnoline-3-carboxamide (B1596795) by refluxing with triethyl orthoformate in glacial acetic acid. thieme-connect.de Other strategies involve building the pyrimidine (B1678525) ring onto a pre-existing cinnoline core, although there are few reports on such condensed systems. ajrconline.org

Pyrido-fused Cinnolines: The synthesis of pyrido-fused cinnolines, such as pyrido[3,2-c]cinnolines, can be achieved through methods like the base-catalyzed cyclization of appropriate heterobiaryl precursors. rsc.org An intramolecular azo coupling reaction of specific pyridine (B92270) diazonium salts also provides a route to this ring system. researchgate.net

Benzo-fused Cinnolines: Benzo[c]cinnolines are commonly synthesized via the reductive cyclization of 2,2'-dinitrobiphenyl (B165474) or the oxidative cyclization of 2,2'-diaminobiphenyl. acs.orgacs.org A versatile route involves the Suzuki coupling of a substituted aminophenylboronic acid with a bromonitroarene, followed by a high-yielding, base-catalyzed cyclization of the resulting 2-amino-2'-nitrobiphenyl to give a benzo[c]cinnoline (B3424390) N-oxide, which is then deoxygenated. rsc.org

| Fused Heterocycle | Synthetic Strategy | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Pyrazolo[1,2-a]cinnoline | Rh(III)-catalyzed redox-neutral annulation | Pyrazolidinones, diazo compounds | rsc.org |

| Pyrimido[5,4-c]cinnoline | Cyclocondensation | 4-Aminocinnoline-3-carboxamide, HC(OEt)₃ | thieme-connect.de |

| Pyrido[3,2-c]cinnoline | Base-catalyzed cyclization | 2-Amino-2'-nitrobipyridine derivative, NaOH | rsc.org |

| Benzo[c]cinnoline | Base-catalyzed cyclization and deoxygenation | 2-Amino-2'-nitrobiphenyl, NaOH then In/NH₄Cl | rsc.org |

Strategies for Modifying the 6-Amino and 4-Hydroxyl Groups of this compound

The 6-amino and 4-hydroxyl groups are key functional handles for derivatization.

Modification of the 6-Amino Group:

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This is a common strategy used in the synthesis of cinnoline-3-carboxamide derivatives. mdpi.com

Alkylation: Reaction with alkyl halides can yield secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Diazotization: As mentioned, conversion to a diazonium salt opens up a wide range of subsequent transformations.

Modification of the 4-Hydroxyl Group:

O-Alkylation/Acylation: The hydroxyl group (in its minor tautomeric form) can be alkylated to form ethers or acylated to form esters under appropriate conditions.

Conversion to Halogen: The most synthetically useful transformation is the conversion of the 4-cinnolinone tautomer to a 4-chlorocinnoline (B183215) using reagents like POCl₃ or PCl₅. This chloro derivative is an excellent substrate for SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides). For example, 3-piperazinyl cinnolines have been synthesized from such intermediates. mdpi.com

The Concept of Scaffold Hopping in the Context of Cinnoline Chemistry for Novel Chemical Entity Generation

Scaffold hopping is a prominent strategy in medicinal chemistry where the core molecular structure (scaffold) of a known active compound is replaced by a chemically different one, with the aim of retaining or improving biological activity while optimizing other properties like patentability, synthetic accessibility, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govuniroma1.it This approach relies on the idea that different scaffolds can position key functional groups in a similar three-dimensional arrangement to interact with a biological target. uniroma1.it

In the context of cinnoline chemistry, scaffold hopping has been successfully employed to discover novel chemotypes. A notable example is the development of M₄ muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs). nih.gov Researchers started with a 2,4-dimethylquinoline (B72138) carboxamide series that suffered from poor pharmacokinetic properties. nih.gov Through a scaffold hopping exercise, they identified and synthesized a novel 3,4-dimethylcinnoline (B3060454) carboxamide core. nih.gov This new cinnoline-based scaffold provided good M₄ PAM activity while demonstrating improved metabolic clearance and protein binding profiles, validating the utility of the cinnoline ring as a viable bioisostere for the quinoline scaffold in this specific context. nih.gov

Investigation of Tautomerism in this compound and Related Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, two primary types of tautomerism are relevant.

Lactam-Lactim Tautomerism: The most significant tautomerism involves the 4-hydroxyl group. Heterocyclic compounds with a hydroxyl group alpha or gamma to a ring nitrogen atom typically exist predominantly in the amide or "lactam" form. In this case, this compound is expected to exist primarily as its 6-amino-cinnolin-4(1H)-one tautomer. The equilibrium lies heavily towards the keto form due to the greater stability of the amide resonance.

Amino-Imino Tautomerism: The 6-amino group can theoretically exist in equilibrium with its 6-imino tautomer. However, for aromatic amines, the amino form is overwhelmingly more stable, and the contribution of the imino tautomer is generally considered negligible under normal conditions.

Therefore, the structurally dominant and most stable form of the compound is 6-amino-cinnolin-4(1H)-one. Any chemical reactions at the 4-position should be considered as reactions of this cinnolinone tautomer.

Emerging Research Directions and Methodological Advances in Cinnoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the cinnoline (B1195905) core has evolved significantly from classical methods. While traditional approaches like the Richter cinnoline synthesis, which involves the cyclization of specific alkynes, laid the groundwork, modern research focuses on more versatile and efficient strategies. wikipedia.orgresearchgate.net

Recent advancements have been dominated by metal-catalyzed cross-coupling and C-H activation/functionalization reactions. sioc-journal.cnnih.gov For instance, palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes has proven effective for creating 3,4-disubstituted cinnolines with good yields and functional group tolerance. researchgate.net Similarly, copper-catalyzed intramolecular dehydrogenative cyclization and rhodium-catalyzed redox-neutral annulation represent powerful tools for constructing the cinnoline ring system. nih.gov A notable development is the transition-metal-free intramolecular redox cyclization, which can synthesize cinnoline derivatives from 2-nitrobenzyl alcohol and benzylamine (B48309), offering a simpler and more sustainable pathway. nih.gov

Table 1: Comparison of Synthetic Methodologies for Cinnoline Derivatives

| Methodology | Key Reactants/Catalysts | Primary Advantages | Reference |

|---|---|---|---|

| Richter Synthesis (Classical) | o-C₆H₄(N₂Cl)C≡CCO₂H | Fundamental historical method. | wikipedia.org |

| Palladium-Catalyzed Annulation | 2-Iodophenyltriazenes, internal alkynes, Pd catalyst | Good yields for 3,4-disubstituted cinnolines, functional group compatibility. | researchgate.net |

| Copper-Catalyzed Cyclization | N-methyl-N-phenylhydrazones, Cu catalyst, aerobic conditions | Intramolecular dehydrogenative C-N bond formation. | nih.gov |

| Transition-Metal-Free Redox Cyclization | 2-Nitrobenzyl alcohol, benzylamine, base (CsOH·H₂O) | Avoids transition metals, proceeds via an intramolecular redox mechanism. | nih.gov |

| Microwave-Assisted Synthesis | Lignin-chitosan composite microcapsules | Reduced reaction times (15-20 min), high yields (78-85%), sustainable. | vulcanchem.com |

High-Throughput Synthesis and Screening Techniques for Cinnoline Libraries

The need to explore vast chemical space for new materials and bioactive agents has propelled the adoption of high-throughput techniques. acs.org Parallel synthesis has become a cornerstone of modern discovery, enabling the rapid generation of large and diverse libraries of compounds, including cinnoline derivatives. spirochem.com This approach allows medicinal and materials chemists to efficiently create collections of related molecules by performing multiple reactions simultaneously, often in 24- or 96-well plate formats. spirochem.com

These compound libraries are crucial for high-throughput screening (HTS), where thousands of compounds can be tested for a specific property. stanford.edu For example, a kinase-focused HTS of an in-house library led to the identification of a series of cinnoline-based inhibitors. mdpi.com The ability to synthesize large libraries of cinnolines and then screen them rapidly accelerates the identification of "hits" for further optimization.

Advanced Automation in Cinnoline Synthesis and Characterization

Automation is revolutionizing chemical synthesis by improving reproducibility, increasing throughput, and reducing manual labor. Flow chemistry, in particular, has emerged as a powerful technology for automated synthesis. ebrary.net In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs, allowing for precise control over parameters like temperature and reaction time. ebrary.net

Advanced platforms now integrate synthesis and purification into a single, automated workflow. For example, the SWIFT (Synthesis With Integrated Flow Technology) platform combines a flow reactor with a mass-triggered HPLC purification system, enabling the continuous production and immediate purification of small-molecule libraries. ebrary.net Such systems can significantly shorten the cycle time for library creation from over a week to just a few days, accelerating the entire discovery process. ebrary.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Cinnoline Systems

ML models, including graph convolutional neural networks (GCNNs) and sequence-to-sequence (Seq2Seq) algorithms, can predict the reactants needed to form a target molecule or forecast the conditions required for a specific transformation. engineering.org.cnsemanticscholar.org Recent work has demonstrated that ML models can achieve high accuracy in predicting missing solvents for reactions and can even suggest greener alternatives. chemrxiv.org The development of Large Language Model (LLM)-based frameworks, which can manage tasks from literature searching to designing and executing experiments, represents the next frontier in automating the end-to-end chemical synthesis workflow. nih.gov These advancements promise to make the design of synthetic routes for complex cinnoline systems more efficient and predictable. eurekalert.org

Exploration of Cinnoline Scaffolds in Material Science Applications (excluding biological/drug delivery)

While much research on cinnolines focuses on their medicinal properties, the unique electronic characteristics of the cinnoline scaffold make it highly attractive for applications in material science. sioc-journal.cnresearchgate.net Cinnoline derivatives have been investigated as functional components in organic electronics and sensor technology.

One promising area is in Organic Light-Emitting Diodes (OLEDs). Certain cinnoline-based fluorophores exhibit high quantum yields (0.42–0.58) and good electron transport properties, making them suitable for use in OLED devices, where they can achieve high luminance efficiencies. vulcanchem.com Furthermore, the cinnoline framework is found in compounds that act as fluorophores and can be used in the development of chemical sensors. acs.org For instance, some poly(arylene ethynylene)s that feature a cinnoline core show fluorescence that is highly sensitive to quenching by palladium ions, suggesting their potential use in detecting heavy metals. researchgate.net Another study detailed the synthesis of benzo[c]cinnolinium salts that exhibit interesting fluorescence, highlighting their potential as functional dyes. acs.org

Table 2: Cinnoline Scaffolds in Material Science

| Application Area | Cinnoline-based Material | Key Property/Finding | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Cinnoline-based fluorophores | Quantum yields of 0.42–0.58; luminance efficiencies of 12–15 cd/A. | vulcanchem.com |

| Chemical Sensors | Poly(arylene ethynylene)s with cinnoline core | Fluorescence is quenched by Pd(2+) ions, indicating sensing potential. | researchgate.net |

| Functional Dyes | Benzo[c]cinnolinium salts | Exhibit fluorescence centered at 571 nm. | acs.org |

| Energetic Materials | Cinnoline oxides with annulated furazan/furoxan | Investigated for potential as explosive materials through cocrystal design. | researchgate.net |

Green Chemistry Principles in the Synthesis of Cinnoline Derivatives

The integration of green chemistry principles is a critical trend aimed at making chemical synthesis more environmentally benign and sustainable. researchgate.netsrict.in These principles provide a framework for designing safer, more efficient, and less wasteful chemical processes. acs.org

Several green strategies are being actively applied to the synthesis of cinnolines and other heterocycles:

Waste Prevention and Atom Economy : Synthetic methods are being designed to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.orgnih.gov

Energy Efficiency : The use of microwave-assisted vulcanchem.com and mechanochemical nih.gov methods can significantly reduce energy consumption and reaction times compared to conventional heating. Many reactions are also being designed to proceed at ambient temperature and pressure. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. nih.gov This is evident in the many metal-catalyzed syntheses of cinnolines. nih.gov

Safer Solvents and Auxiliaries : There is a strong push to replace hazardous organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. researchgate.nettandfonline.com

Reduction of Derivatives : Synthetic routes are being streamlined to avoid the use of protecting groups, which add steps and generate waste. acs.orgnih.gov One-pot, multicomponent reactions are an excellent example of this principle in action. nih.gov

Table 3: Application of Green Chemistry Principles in Cinnoline Synthesis

| Green Chemistry Principle | Application in Heterocyclic/Cinnoline Synthesis | Reference |

|---|---|---|

| 2. Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product. | acs.org |

| 5. Safer Solvents & Auxiliaries | Using water as a reaction medium; developing solvent-free reaction conditions. | researchgate.net |

| 6. Design for Energy Efficiency | Employing microwave-assisted reactions and mechanochemistry to reduce energy inputs. | vulcanchem.comnih.gov |

| 8. Reduce Derivatives | Using one-pot and multicomponent reactions to avoid unnecessary protection/deprotection steps. | nih.gov |

| 9. Catalysis | Utilizing catalytic (e.g., metal, enzyme, or organo-catalysts) over stoichiometric reagents. | nih.govtandfonline.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Aminocinnolin-4-ol, and how do reaction conditions influence yield?

- Answer : The synthesis of this compound derivatives typically involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, cyclocondensation reactions using polyphosphoric acid (PPA) or Eaton’s reagent (PCl₅/MeSO₃H) are common. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) significantly affect yield and purity. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and proton environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. UV-Vis spectroscopy (λmax ~320 nm in methanol) aids in tracking conjugation. For purity assessment, reverse-phase HPLC (C18 column, acetonitrile/water gradient) with detection at 254 nm is recommended. Differential Scanning Calorimetry (DSC) can confirm crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?